molecular formula C6H4ClF3S B3015551 2-(Chloromethyl)-5-(trifluoromethyl)thiophene CAS No. 1462383-18-1

2-(Chloromethyl)-5-(trifluoromethyl)thiophene

Cat. No. B3015551
M. Wt: 200.6
InChI Key: ZYZQOSHCVOEGJN-UHFFFAOYSA-N
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Patent
US09199963B2

Procedure details

Thionyl chloride (4.89 g) was added to [5-(trifluoromethyl)thiophen-2-yl]methanol (500 mg) at room temperature, and the mixture was stirred for 3 hr. The reaction mixture was concentrated, and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (289 mg).
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[F:5][C:6]([F:15])([F:14])[C:7]1[S:11][C:10]([CH2:12]O)=[CH:9][CH:8]=1>>[Cl:3][CH2:12][C:10]1[S:11][C:7]([C:6]([F:15])([F:14])[F:5])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
4.89 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
500 mg
Type
reactant
Smiles
FC(C1=CC=C(S1)CO)(F)F

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCC=1SC(=CC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 289 mg
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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